

5'-O-DMT-2'-O-TBDMS-Ac-rC CAS number

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Compound of Interest

Compound Name: 5'-O-DMT-2'-O-TBDMS-Ac-rC

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An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N-acetyl-cytidine (Ac-rC)

CAS Number: 121058-85-3

This guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N-acetyl-cytidine (**5'-O-DMT-2'-O-TBDMS-Ac-rC**), a crucial protected ribonucleoside for the chemical synthesis of RNA. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Core Concepts and Properties

5'-O-DMT-2'-O-TBDMS-Ac-rC is a chemically modified cytidine ribonucleoside. The protecting groups attached to it are essential for its function as a monomer unit in the solid-phase synthesis of RNA oligonucleotides.[1] These modifications prevent unwanted side reactions during the synthesis process. The key protecting groups are:

- **5'-O-Dimethoxytrityl (DMT):** An acid-labile group that protects the 5'-hydroxyl function. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.
- **2'-O-tert-Butyldimethylsilyl (TBDMS):** A bulky silyl ether that shields the 2'-hydroxyl group, preventing phosphoramidite reaction at this position and potential chain cleavage during synthesis.[2] It is stable throughout the synthesis cycles and is removed post-synthesis using a fluoride-based reagent.[2]
- **N-Acetyl (Ac):** A base-labile group protecting the exocyclic amino group of the cytidine base.

This strategic placement of protecting groups allows for the regioselective formation of phosphodiester bonds at the 3'-position during automated solid-phase oligonucleotide synthesis.[3]

Physicochemical Properties

Property	Value	Reference
CAS Number	121058-85-3	[4]
Molecular Formula	C38H47N3O8Si	[1]
Molecular Weight	701.88 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, Acetonitrile, DMF	
Storage	2-8°C under an inert atmosphere	

Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC

The selective protection of the 2'-hydroxyl group is a critical step in the synthesis of ribonucleoside monomers. A highly effective method utilizes an organocatalyst to achieve high regioselectivity, avoiding complex multi-step protection/deprotection strategies.[5]

Experimental Protocol: Organocatalytic 2'-O-Silylation

This protocol describes the selective silylation of N-acetyl-5'-O-DMT-cytidine.

Materials:

- N-acetyl-5'-O-DMT-cytidine
- Organocatalyst (e.g., (2R,4S)-3-((R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl)-4-isopropyl-2-methoxyoxazolidine)[5]
- N,N-diisopropylethylamine (DIPEA)

- tert-butyldimethylsilyl chloride (TBDMS-Cl)
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Ethyl acetate
- Silica gel

Procedure:

- In an oven-dried round-bottom flask under an inert atmosphere, combine N-acetyl-5'-O-DMT-cytidine (1 equivalent), the organocatalyst (0.2 equivalents), and a catalytic amount of N,N-diisopropylethylamine hydrochloride.
- Add anhydrous THF to dissolve the reactants.
- Add DIPEA (1.5 equivalents) and a solution of TBDMS-Cl (2.0 equivalents) in anhydrous THF.
- Allow the reaction to stir at room temperature for 48 hours.^[5]
- Quench the reaction by adding DIPEA (1.0 equivalent) and methanol (2.0 equivalents), and stir for 1 minute.
- Filter the mixture through a pad of silica gel using ethyl acetate to remove salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **5'-O-DMT-2'-O-TBDMS-Ac-rC** as a foamy solid.

Expected Yield and Purity:

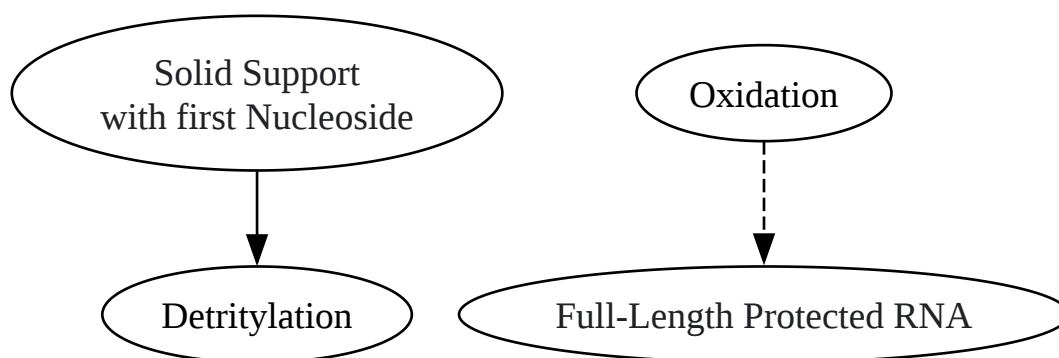
Parameter	Value	Reference
Yield	~95%	[5]
Selectivity (2'-O- vs 3'-O-)	>98:2	[5]
Purity (HPLC)	>98%	[5]

Role in Solid-Phase RNA Synthesis

For incorporation into a growing RNA chain, the **5'-O-DMT-2'-O-TBDMS-Ac-rC** nucleoside is first converted into its 3'-phosphoramidite derivative. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite, **5'-O-DMT-2'-O-TBDMS-Ac-rC-3'-CE-phosphoramidite** (CAS: 121058-88-6), is the active building block used in automated synthesizers.

The RNA Synthesis Cycle

The synthesis of RNA oligonucleotides is a cyclical process, with each cycle adding one nucleotide. The four key steps are detritylation, coupling, capping, and oxidation.[6]



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Experimental Protocol: Solid-Phase RNA Synthesis (1 μ mol scale)

Reagents:

- Phosphoramidites: 0.1 M solution of 5'-O-DMT-2'-O-TBDMS protected phosphoramidites (A, G, C, U) in anhydrous acetonitrile.
- Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[6]
- Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.[6]
- Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[6]
- Capping Reagent B: 16% N-Methylimidazole in THF.[6]
- Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]
- Washing Solution: Anhydrous acetonitrile.

Procedure (Automated Synthesizer Cycle):

- Detritylation: The solid support is treated with the deblocking solution to remove the 5'-DMT group, exposing the 5'-hydroxyl group. The support is then washed thoroughly with acetonitrile.
- Coupling: The **5'-O-DMT-2'-O-TBDMS-Ac-rC** phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction proceeds for 3-6 minutes to form a phosphite triester linkage.[7]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants.
- Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphotriester using the oxidizing solution.
- Repeat: This cycle is repeated for each nucleotide in the desired sequence.

Post-Synthesis Deprotection and Purification

After synthesis, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a two-step process.

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Experimental Protocol: Cleavage and Deprotection

Part A: Cleavage and Base/Phosphate Deprotection

- Transfer the solid support from the synthesis column to a sterile, sealable vial.
- Add a solution of ammonium hydroxide/40% methylamine (1:1, v/v) (AMA).
- Heat the sealed vial at 65°C for 15-20 minutes.[2]
- Cool the vial, and transfer the supernatant containing the cleaved, partially deprotected RNA to a new tube. Evaporate to dryness.

Part B: 2'-O-TBDMS Group Removal

- Dissolve the dried RNA pellet in anhydrous DMSO.
- Add triethylamine (TEA) and triethylamine trihydrofluoride (TEA·3HF).
- Incubate the reaction at 65°C for 2.5 hours.[6]
- Quench the reaction with an appropriate quenching buffer.
- The crude RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).

Characterization and Quality Control

Ensuring the purity and structural integrity of **5'-O-DMT-2'-O-TBDMS-Ac-rC** and its phosphoramidite derivative is critical for successful RNA synthesis.

Spectroscopic Data

While a specific spectrum for the title compound is not readily available, the expected NMR signals can be inferred from related structures.

Technique	Nucleoside (Ac-rC)	Phosphoramidite (Ac-rC-CE)	Reference
^1H NMR	Complex spectrum showing characteristic signals for DMT (6.8-7.4 ppm), ribose (4.0-6.0 ppm), Acetyl (around 2.1 ppm), and TBDMS (0.0-0.9 ppm) protons.	Similar to the nucleoside, with additional signals for the cyanoethyl and diisopropyl groups.	[8]
^{31}P NMR	Not applicable.	A pair of diastereomeric signals in the range of 148-152 ppm. The absence of signals around 0 ppm indicates high purity.	[9]
ESI-MS	Confirms the molecular weight (701.88 g/mol).	Confirms the molecular weight (902.10 g/mol).	[10]

Applications

5'-O-DMT-2'-O-TBDMS-Ac-rC is a fundamental building block for the synthesis of a wide array of RNA molecules for research, diagnostic, and therapeutic applications.[2] These include:

- siRNA (small interfering RNA): For gene silencing studies and RNAi-based therapeutics.
- CRISPR guide RNAs (gRNA): For gene editing applications.
- Ribozymes and Aptamers: Catalytic RNA molecules and high-affinity binding ligands.
- mRNA: For vaccine development and protein replacement therapies.

- Modified RNA: Synthesis of RNA containing specific labels (e.g., fluorescent dyes) for structural and functional analysis.[11]

The use of this well-protected monomer ensures the high-fidelity synthesis required for these demanding applications.

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